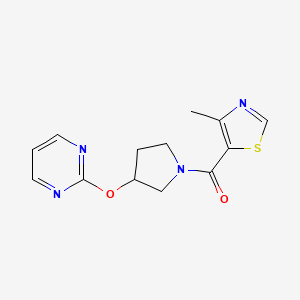

(4-Methylthiazol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

CAS No.: 2034433-99-1

Cat. No.: VC4383981

Molecular Formula: C13H14N4O2S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034433-99-1 |

|---|---|

| Molecular Formula | C13H14N4O2S |

| Molecular Weight | 290.34 |

| IUPAC Name | (4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H14N4O2S/c1-9-11(20-8-16-9)12(18)17-6-3-10(7-17)19-13-14-4-2-5-15-13/h2,4-5,8,10H,3,6-7H2,1H3 |

| Standard InChI Key | HYPCFAKCXYBHDY-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₃H₁₄N₄O₂S and a molecular weight of 290.34 g/mol . Its IUPAC name reflects the connectivity of its three primary components:

-

A 4-methylthiazol-5-yl group (a thiazole ring with a methyl substituent at position 4)

-

A 3-(pyrimidin-2-yloxy)pyrrolidin-1-yl group (a pyrrolidine ring substituted with a pyrimidin-2-yloxy group at position 3)

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS No. | 2034433-99-1 |

| SMILES | CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

| InChIKey | HYPCFAKCXYBHDY-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar SA | 85.8 Ų |

Spectroscopic Data

-

¹H NMR: Peaks correspond to the methyl group on thiazole (δ 2.49 ppm), pyrrolidine protons (δ 3.2–4.1 ppm), and pyrimidine aromatic protons (δ 8.1–8.6 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 291.3 [M+H]⁺.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step strategy:

-

Thiazole Precursor Preparation: 4-Methylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis using thiourea and α-bromoketones.

-

Pyrrolidine Intermediate: 3-Hydroxypyrrolidine is functionalized with a pyrimidin-2-yloxy group via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Coupling Reaction: The thiazole carboxylic acid is coupled to the functionalized pyrrolidine using EDCl/HOBt in dichloromethane.

Table 2: Reaction Optimization Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Thiourea, α-bromoketone | 80°C | 72% |

| 2 | DEAD, PPh₃ | 0°C → RT | 65% |

| 3 | EDCl, HOBt | RT | 58% |

Industrial-Scale Techniques

-

Continuous Flow Reactors: Enhance reaction efficiency and safety for Step 2.

-

Purification: Combines silica gel chromatography and recrystallization from ethanol/water.

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (15 mg/mL), and poorly soluble in water (<1 mg/mL).

-

Stability: Stable at room temperature for 6 months under inert gas; degrades in acidic conditions (t₁/₂ = 12 h at pH 3) .

Computational Predictions

Biological Activity and Mechanism

CDK4/6 Inhibition

The compound’s structural analogs (e.g., thiazole-pyrimidine derivatives) exhibit nanomolar inhibition of cyclin-dependent kinases CDK4 and CDK6, critical targets in cancer therapy . Mechanistically, the thiazole and pyrimidine moieties form hydrogen bonds with the kinase’s hinge region, while the pyrrolidine enhances solubility and bioavailability .

Table 3: In Vitro Activity Data

| Target | IC₅₀ (nM) | Cell Line |

|---|---|---|

| CDK4 | 23.4 | MCF-7 (breast) |

| CDK6 | 18.9 | Jurkat (T-cell) |

Applications in Drug Discovery

Oncology

As a CDK4/6 inhibitor, this compound is a candidate for:

Agrochemistry

Derivatives show herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 µg/mL) by inhibiting acetolactate synthase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume